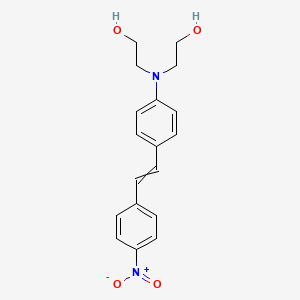

4-Di(2-hydroxyethyl)amino-4'-nitrostilbene

Cat. No. B8622689

M. Wt: 328.4 g/mol

InChI Key: BUGPQBVYSHUWQJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05001209

Procedure details

A mixture of the crude reaction product of the previous step, viz. 4-di(2-acetyloxyethyl)aminobenzaldehyde, 270 g of 4-nitrophenyl acetic acid, 2 l of dimethyl formamide, and 100 ml of piperdine was stirred for 4 days at 20°-25° C. Next, the reaction mixture was concentrated by evaporation at 70° C. to a thick red oil, which was titrated three times, each time with 1 l of n-hexane. The residue was dissolved in 2.5 l of dimethyl formamide. Then there was added a solution of 320 g of sodium hydroxide in 800 ml of water. The resulting reaction mixture was then heated for 16 hours to 100° C. and subsequently poured into 10 l of ice water. The precipitated product was filtered off and thoroughly after-washed three times, each time with 1 l of water. After drying the crude reaction product was crystallized from 250 ml of dimethyl formamide and 500 ml of dichloromethane. The resulting yield of 4-di(2-hydroxy-ethyl) amino-4'-nitrostilbene was 190 g with a melting point of 184°-185° C. Calculated on N,N-di(2-hydroxyethyl)aniline this is 58% of theory.

[Compound]

Name

ice water

Quantity

10 L

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C([O:4][CH2:5][CH2:6][N:7]([CH2:16][CH2:17][O:18]C(=O)C)[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1)(=O)C.[N+:22]([C:25]1[CH:30]=[CH:29][C:28]([CH2:31]C(O)=O)=[CH:27][CH:26]=1)([O-:24])=[O:23].N1CCCCC1>CN(C)C=O>[OH:18][CH2:17][CH2:16][N:7]([CH2:6][CH2:5][OH:4])[C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[CH:31][C:28]2[CH:29]=[CH:30][C:25]([N+:22]([O-:24])=[O:23])=[CH:26][CH:27]=2)=[CH:14][CH:15]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCCN(C1=CC=C(C=O)C=C1)CCOC(C)=O

|

|

Name

|

|

|

Quantity

|

270 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

[Compound]

|

Name

|

ice water

|

|

Quantity

|

10 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of the crude

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction product of the previous step, viz

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Next, the reaction mixture was concentrated by evaporation at 70° C. to a thick red oil, which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 2.5 l of dimethyl formamide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then there was added a solution of 320 g of sodium hydroxide in 800 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was then heated for 16 hours to 100° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated product was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

thoroughly after-washed three times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying the crude

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was crystallized from 250 ml of dimethyl formamide and 500 ml of dichloromethane

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCCN(C1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-])CCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |